molecular formula C3H3F3OS B3064555 1,1,1-Trifluoro-3-sulfanylpropan-2-one CAS No. 127183-53-3

1,1,1-Trifluoro-3-sulfanylpropan-2-one

Cat. No.: B3064555
CAS No.: 127183-53-3
M. Wt: 144.12 g/mol
InChI Key: RNKIHLWRZFZWKH-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-sulfanylpropan-2-one (CAS: Not explicitly provided in evidence) is a fluorinated organic compound featuring a trifluoromethyl group (-CF₃), a ketone moiety, and a sulfanyl (-SH) substituent. It is primarily utilized in pharmaceutical and agrochemical syntheses as a building block for introducing fluorinated thiol motifs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluoro-3-sulfanylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3OS/c4-3(5,6)2(7)1-8/h8H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKIHLWRZFZWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155474
Record name 2-Propanone, 1,1,1-trifluoro-3-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127183-53-3
Record name 2-Propanone, 1,1,1-trifluoro-3-mercapto-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127183533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, 1,1,1-trifluoro-3-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,1,1-trifluoroacetone with a thiol compound under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic attack of the thiol on the carbonyl carbon of the trifluoroacetone.

Industrial Production Methods

Industrial production of 1,1,1-Trifluoro-3-sulfanylpropan-2-one may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-sulfanylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-sulfanylpropan-2-one has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s ability to inhibit cytochrome P450 enzymes makes it valuable in studying enzyme inhibition and drug metabolism.

    Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-sulfanylpropan-2-one exerts its effects involves its interaction with molecular targets such as enzymes. For example, it is hydrolyzed in vivo to form trifluoromethanesulfonic acid, which binds to cytochrome P450 enzymes and inhibits their activity . This inhibition can affect various metabolic pathways and is useful in studying enzyme function and drug interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1,1,1-Trifluoro-3-sulfanylpropan-2-one, enabling comparative analysis of their properties and applications:

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one (CAS: 1340177-72-1)

  • Structure : Differs by replacing the sulfanyl group with a substituted phenyl ring (5-chloro-2-methoxy).
  • Properties : Higher molecular weight (252.62 g/mol) due to aromatic substitution. The trifluoromethyl group enhances metabolic stability, making it valuable in pharmaceutical intermediates .
  • Applications : Used in active pharmaceutical ingredient (API) synthesis, particularly where fluorinated aromatic ketones are required .

1-(3-Chlorophenyl)-1-hydroxy-2-propanone (CAS: 857233-13-7)

  • Structure : Contains a hydroxyl (-OH) group instead of -SH and lacks fluorine.
  • Properties : Polar hydroxyl group increases solubility in aqueous media compared to the sulfanyl analog. Used in toxicity studies and quality control for bupropion hydrochloride .
  • Applications : Critical for ANDA/DMF filings to the FDA, highlighting regulatory relevance .

3-Chloro-1,1,1-trifluoropropane (CAS: 460-35-5)

  • Properties: Lower molecular weight (132.51 g/mol) and higher volatility. Primarily used in R&D for non-medicinal applications due to its inertness .
  • Safety: No significant hazards reported, but disposal requires compliance with environmental regulations .

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (From )

  • Structure: Features an amino (-NHCH₃) and hydroxyl group on a propanol backbone with a thiophene ring.
  • Properties : Polar and basic, enabling use in chiral synthesis. Differs significantly due to the absence of fluorine and presence of heterocycles .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Reference
This compound Not available C₃H₃F₃OS ~144.1 (estimated) -CF₃, -SH, ketone Pharmaceutical intermediates Inferred
3-(5-Chloro-2-methoxyphenyl)-1,1,1-TFP 1340177-72-1 C₁₀H₈ClF₃O₂ 252.62 -CF₃, aryl-Cl, methoxy API synthesis
1-(3-Chlorophenyl)-1-hydroxy-2-propanone 857233-13-7 C₉H₉ClO₂ 184.62 -OH, aryl-Cl, ketone ANDA/DMF filings, QC
3-Chloro-1,1,1-trifluoropropane 460-35-5 C₃H₄ClF₃ 132.51 -CF₃, -Cl R&D applications

Key Research Findings

  • Fluorine Impact : The -CF₃ group in this compound enhances electronegativity and stability, similar to its aryl-substituted analog (CAS: 1340177-72-1) .
  • Sulfanyl vs. Hydroxyl : The -SH group offers nucleophilic reactivity distinct from the -OH group in CAS: 857233-13-7, enabling thioether bond formation in drug design .

Biological Activity

1,1,1-Trifluoro-3-sulfanylpropan-2-one (CAS Number: 127183-53-3) is a fluorinated organic compound notable for its trifluoromethyl and sulfanyl functional groups. This compound has gained attention in various fields, including medicinal chemistry and agrochemical research, due to its unique biological activities and potential applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C3H3F3OS\text{C}_3\text{H}_3\text{F}_3\text{OS}

Key features include:

  • Trifluoromethyl Group : Enhances electrophilicity and influences interactions with biological targets.
  • Sulfanyl Group : Provides unique reactivity and potential for enzyme inhibition.

The biological activity of this compound primarily involves its interaction with enzymes, particularly cytochrome P450 enzymes. The compound is hydrolyzed in vivo to form trifluoromethanesulfonic acid, which binds to these enzymes and inhibits their activity. This mechanism suggests potential applications in drug metabolism studies and enzyme inhibition assays .

Enzyme Inhibition Studies

Research indicates that this compound serves as a potent inhibitor of juvenile hormone esterase (JHE), a key enzyme in insect development. The compound mimics the transition state of the enzyme-substrate complex, leading to significant inhibition of JHE activity. For example:

CompoundIC50 (μM)
This compound12.5
OTFPdOH-sulfone>90% reduction in JHE activity

These findings highlight the compound's potential as an insect growth regulator .

Antimicrobial Activity

While primarily studied for its insecticidal properties, there are indications that this compound may exhibit antimicrobial activity. Preliminary studies suggest it could inhibit various bacterial strains; however, detailed investigations are required to quantify this effect.

Structure-Activity Relationship (SAR)

Recent studies have explored the structure-activity relationships of various analogs of this compound. Modifications to the carbon chain length and functional groups have shown varying effects on biological potency:

AnalogIC50 (μM)Comments
3-Octylthio derivative8.5Enhanced JHE inhibition
3-Decylthio derivative15.0Moderate activity

These results indicate that specific structural features significantly influence the compound's efficacy against target enzymes .

In Vivo Studies

In vivo studies have demonstrated that topical application of certain derivatives leads to significant reductions in plasma JHE activity in larval stages of insects such as Trichoplusia ni. This suggests practical applications in pest control by manipulating hormonal pathways in target species .

Q & A

Q. What are the recommended crystallographic methods for resolving the structural features of 1,1,1-Trifluoro-3-sulfanylpropan-2-one?

To determine the molecular geometry and electron density distribution of this compound, X-ray crystallography paired with refinement software like SHELXL is widely used. SHELXL enables precise modeling of trifluoromethyl and sulfanyl groups, which are critical for understanding steric and electronic effects. For example, iterative refinement cycles in SHELXL can resolve ambiguities in bond lengths and angles caused by fluorine’s high electron density .

Q. What synthetic strategies are effective for producing this compound?

A common approach involves nucleophilic substitution of trifluoroacetone derivatives with thiol-containing reagents. For instance, reacting 1,1,1-trifluoro-2-propanone with mercaptoacetic acid under acidic conditions yields the target compound. Reaction optimization should focus on temperature control (40–60°C) and catalytic acid (e.g., H₂SO₄) to minimize side products like disulfides. Purity can be verified via GC-MS or ¹⁹F NMR .

Q. How do the trifluoromethyl and sulfanyl groups influence the compound’s spectroscopic properties?

The trifluoromethyl group causes distinct ¹⁹F NMR signals near -70 ppm (CF₃) and deshields adjacent protons in ¹H NMR. The sulfanyl (-SH) group exhibits a broad peak at ~2.5 ppm in ¹H NMR, which disappears upon deuteration. IR spectroscopy reveals S-H stretches at 2550–2600 cm⁻¹ and C=O stretches at 1700–1750 cm⁻¹. These features aid in structural confirmation and monitoring reaction progress .

Advanced Research Questions

Q. How can molecular docking studies elucidate the biological activity of this compound?

Computational methods like molecular docking (e.g., AutoDock Vina) can predict binding affinities between the compound and enzyme targets. For example, the trifluoromethyl group may enhance hydrophobic interactions with active-site residues, while the sulfanyl group participates in hydrogen bonding. Validation via kinetic assays (e.g., IC₅₀ measurements) is critical to confirm inhibitory activity. Comparative analysis with analogs (e.g., chlorophenyl derivatives) can highlight structure-activity relationships .

Q. What strategies resolve contradictions in thermodynamic data (e.g., ΔH, solubility) for this compound?

Discrepancies in experimental data often arise from impurities or measurement techniques. Triangulation using multiple methods (e.g., DSC for enthalpy, isothermal titration calorimetry for solubility) improves reliability. For instance, conflicting solubility values in water vs. organic solvents can be addressed by standardizing solvent purity and temperature. Statistical tools like Grubbs’ test help identify outliers .

Q. How does the compound’s reactivity differ in photochemical vs. thermal reactions?

Photochemical activation (UV light, 254 nm) promotes radical intermediates due to the C-F bond’s high dissociation energy, favoring C-S bond formation. Thermal reactions (80–100°C) typically follow nucleophilic pathways. Time-resolved FTIR or EPR spectroscopy can track intermediate species. For example, photolysis generates thiyl radicals, detectable via spin-trapping agents like DMPO .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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